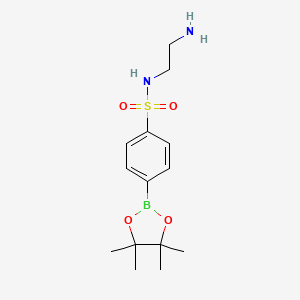

Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: Not explicitly listed in evidence) is a boronic acid derivative featuring a benzenesulfonamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the para position and a 2-aminoethyl moiety on the sulfonamide nitrogen. This compound is structurally designed to combine the sulfonamide group’s bioactivity with the boronic ester’s utility in Suzuki-Miyaura cross-coupling reactions .

The pinacol boronate group enhances solubility in organic solvents and stability under ambient conditions, making it suitable for catalytic applications . The aminoethyl substituent introduces a primary amine functional group, which may facilitate further derivatization or interaction with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)22(18,19)17-10-9-16/h5-8,17H,9-10,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLNGBOQFIHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzenesulfonamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS Number: 1228148-98-8) is a notable sulfonamide that exhibits significant pharmacological potential. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C14H23BN2O4S

- Molecular Weight : 326.22 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 465.9 ± 55.0 °C at 760 mmHg

The biological activity of benzenesulfonamides is often linked to their interaction with various biomolecules, particularly in cardiovascular regulation and enzyme inhibition. The specific compound under study appears to modulate perfusion pressure and may act as a calcium channel blocker, which is critical in cardiovascular health.

Case Study 1: Perfusion Pressure Modulation

A study investigated the effects of N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- on coronary resistance and perfusion pressure. The experimental design included several groups treated with varying concentrations of the compound:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 (Target) | 0.001 |

| VI | Compound 5 | 0.001 |

The results indicated that the target compound significantly reduced coronary resistance compared to controls and other derivatives. This suggests a potential therapeutic role in managing blood pressure through vascular modulation .

Case Study 2: Calcium Channel Interaction

Docking studies revealed that N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- interacts with calcium channels. The theoretical models used included known calcium channel blockers such as nifedipine and amlodipine. These interactions suggest that the compound could inhibit calcium influx in vascular smooth muscle cells, thereby reducing vascular resistance and lowering blood pressure .

Safety and Toxicology

The compound has been noted for causing skin irritation and serious eye irritation upon exposure. Therefore, appropriate safety measures should be implemented when handling this substance in laboratory settings .

Scientific Research Applications

Materials Science Applications

The incorporation of boron into the structure enhances its utility in materials science:

- Catalysis : Compounds containing boron are often employed as catalysts in organic reactions. The dioxaborolane moiety may allow this compound to participate in reactions such as Suzuki coupling or other cross-coupling reactions.

Potential Research Studies

To better understand the biological activity and interactions of this compound, several studies could be proposed:

- In Vitro Biological Activity : Assessing the antimicrobial and anticancer properties through cell viability assays.

- Mechanistic Studies : Investigating the interaction of the compound with biological targets using molecular docking studies.

- Synthetic Methodologies : Exploring synthetic routes for derivatization to enhance efficacy and selectivity.

Comparison with Related Compounds

To illustrate the uniqueness of Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzenesulfonamide | Sulfonamide group | Commonly used as antibiotics |

| 4-Boronoaniline | Boronic acid group | Used in Suzuki coupling reactions |

| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Dioxaborolane structure | Lacks sulfonamide functionality |

Comparison with Similar Compounds

Key Observations :

- Nitrogen Substituents: The aminoethyl group in the target compound introduces a primary amine, distinguishing it from methyl, hydroxyethyl, or aryl substituents in analogs.

- Boronate Position : Most analogs, including the target compound, feature para-substituted boronates, which are optimal for Suzuki-Miyaura coupling due to steric and electronic effects. Meta-substituted derivatives (e.g., ) are less common and may exhibit altered reactivity .

Physicochemical Properties

Limited solubility and stability data are available, but trends can be inferred:

- Solubility: The aminoethyl group likely improves aqueous solubility relative to N-methyl or N-aryl analogs. For example, N-(2-hydroxyethyl) derivatives show moderate solubility in polar solvents like ethanol or DMSO .

- Stability: Pinacol boronate esters are generally stable under inert conditions but hydrolyze in acidic or aqueous environments.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide protons (δ ~7.5–8.0 ppm for aromatic protons) .

- ¹¹B NMR : Verify boronic ester integrity (δ ~28–30 ppm for dioxaborolane) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and B-O bonds (~1320 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .

Advanced: How to address discrepancies between computational (DFT) and experimental ¹H NMR chemical shifts?

Methodological Answer :

Discrepancies often arise from:

- Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM for DMSO) .

- Tautomerism : Check for pH-dependent equilibria (e.g., protonation of the amino group).

- Dynamic Effects : Use molecular dynamics (MD) to account for conformational flexibility.

Validation : Compare with X-ray crystallography data (if available) using SHELXL for refinement .

Advanced: What catalytic conditions enhance Suzuki-Miyaura coupling efficiency with this boronic ester?

Q. Methodological Answer :

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Base : K₂CO₃ or CsF in THF/H₂O (3:1) at 60°C.

- Additives : Add 4Å molecular sieves to sequester water and prevent boronic ester hydrolysis .

Note : The aminoethyl group may chelate Pd, reducing activity; consider protecting it as a trifluoroacetamide during coupling .

Advanced: How to refine crystal structures of this compound when twinning or disorder occurs?

Q. Methodological Answer :

- Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains .

- Disorder : Apply PART and SUMP restraints for overlapping dioxaborolane or sulfonamide moieties.

- Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) and ADP (atomic displacement parameter) consistency .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Q. Methodological Answer :

- Boronic Ester Hydrolysis : Avoid protic solvents (use anhydrous dioxane) and minimize reaction time .

- Amino Group Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) and use antioxidants like BHT .

- Sulfonamide Decomposition : Maintain pH >7 during workup to prevent acid-catalyzed degradation .

Advanced: How does the aminoethyl substituent influence regioselectivity in cross-coupling reactions?

Q. Methodological Answer :

- Chelation Effects : The amino group can coordinate to Pd, directing coupling to ortho positions. This is suppressed by protecting the amine (e.g., as a carbamate) .

- Steric Hindrance : Bulky substituents reduce coupling efficiency; use smaller ligands (e.g., XPhos instead of SPhos) .

Basic: What purification strategies are effective for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 100% EtOAc) .

- Recrystallization : Dissolve in hot EtOH and cool to −20°C for needle-like crystals.

- HPLC : For analytical purity, employ a C18 column with acetonitrile/water (0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.